Phenoxy(triphenyl)silane
Overview
Description
Phenoxy(triphenyl)silane, also known as trimethoxyphenylsilane , is an organosilicon compound with the chemical formula C18H22O3Si . It belongs to the class of organotrialkoxysilanes and is characterized by its phenyl (C6H5) group attached to a silicon atom (Si) via three methoxy (OCH3) groups. The compound is colorless, liquid, and has a refractive index of approximately 1.468 at 20°C .
Synthesis Analysis
This compound can be synthesized through various methods, including sol-gel processing . It serves as a functional monomer in sol-gel reactions. Additionally, it plays a crucial role in the preparation of polytrimethoxyphenylsilane (PTMS) , which facilitates the removal of graphene after chemical vapor deposition (CVD) .
Molecular Structure Analysis
The molecular structure of this compound consists of a silicon atom bonded to three methoxy groups (OCH3) and a phenyl group (C6H5). The arrangement of these atoms results in a linear structure .
Chemical Reactions Analysis
- Functionalization : The phenyl group allows for further functionalization, enabling the attachment of other organic moieties .
Physical and Chemical Properties Analysis
- Boiling Point : Approximately 233°C .
- Density : 1.062 g/mL at 25°C .
- Refractive Index : 1.468 at 20°C .
- Solubility : Soluble in organic solvents .
Scientific Research Applications
Synthesis of Polyamides
Phenoxy(triphenyl)silane derivatives, like bis(p-aminophenoxy)diphenylsilane (BAPPS), have been used in the synthesis of silane-containing aromatic polyamides. These polymers exhibit crystalline or semicrystalline structures, have varied solubilities, and show high glass transition temperatures, making them potentially useful in high-temperature applications (Liaw & Ou, 1996).
Photocatalytic Oxidation
In the field of photocatalysis, compounds like tellurorhodamine have been used to oxidize silanes, including this compound derivatives, under mild aerobic conditions. These processes, driven by visible light, have potential applications in organic synthesis and environmental remediation (Rettig et al., 2019).
Development of Polymer Compounds
Silane-containing diamines, including derivatives of this compound, have been used in the creation of crosslinked polymer compounds. These compounds demonstrate valuable properties for material science, such as enhanced structural characteristics (Naghash et al., 2010).
Cationic Polymerization
This compound has also been explored in the photoinitiation of cationic polymerization, showing potential in extending the spectral response and facilitating the polymerization of various cyclic ethers and alkyl ethers (Hepuzer et al., 2000).
Solar Energy Utilization
In solar energy applications, this compound derivatives have been used in photosensitized oxidation processes, demonstrating the potential to use solar radiation for wastewater treatment (Gryglik et al., 2004).
Surface Modification of Inorganic Oxides
The silane coupling agent 3-glycidoxypropyl trimethoxylsilane (GPS), a derivative of this compound, has been used to modify the surface of inorganic oxide particles, indicating potential applications in pigment fillers and coatings (Lin et al., 2001).
Asymmetric Synthesis of Si-Stereogenic Silyl Ethers
This compound derivatives have been employed in the asymmetric synthesis of Si-stereogenic silyl ethers, highlighting their importance in organic and organometallic synthesis (Zhou et al., 2022).
Enhancement of Thermal Properties in Phenolic Resin
Silane with different polymerization degrees has been introduced into phenolic resin to improve its thermal properties, indicating applications in materials with enhanced thermal stability and anti-oxidation properties (Li et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
phenoxy(triphenyl)silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20OSi/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJGJIYEZWWABI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293925 | |
Record name | phenoxy(triphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1169-05-7 | |
Record name | NSC93021 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phenoxy(triphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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